molecular formula C7H15ClF3N B1431814 1,1,1-Trifluoro-4,4-dimethylpentan-2-amine hydrochloride CAS No. 1432681-79-2

1,1,1-Trifluoro-4,4-dimethylpentan-2-amine hydrochloride

Cat. No.: B1431814
CAS No.: 1432681-79-2
M. Wt: 205.65 g/mol
InChI Key: RMDGTWRYXHACAC-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4,4-dimethylpentan-2-amine hydrochloride is a chemical compound with the molecular formula C7H15ClF3N and a molecular weight of 205.65 g/mol . This compound is characterized by the presence of trifluoromethyl and dimethyl groups attached to a pentan-2-amine backbone, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

The synthesis of 1,1,1-Trifluoro-4,4-dimethylpentan-2-amine hydrochloride typically involves the following steps:

    Synthetic Routes:

    Reaction Conditions: The reactions are usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1,1,1-Trifluoro-4,4-dimethylpentan-2-amine hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4,4-dimethylpentan-2-amine hydrochloride involves its interaction with specific molecular targets:

Properties

IUPAC Name

1,1,1-trifluoro-4,4-dimethylpentan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F3N.ClH/c1-6(2,3)4-5(11)7(8,9)10;/h5H,4,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDGTWRYXHACAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1-Trifluoro-4,4-dimethylpentan-2-amine hydrochloride
Reactant of Route 2
1,1,1-Trifluoro-4,4-dimethylpentan-2-amine hydrochloride
Reactant of Route 3
1,1,1-Trifluoro-4,4-dimethylpentan-2-amine hydrochloride
Reactant of Route 4
1,1,1-Trifluoro-4,4-dimethylpentan-2-amine hydrochloride
Reactant of Route 5
1,1,1-Trifluoro-4,4-dimethylpentan-2-amine hydrochloride
Reactant of Route 6
1,1,1-Trifluoro-4,4-dimethylpentan-2-amine hydrochloride

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